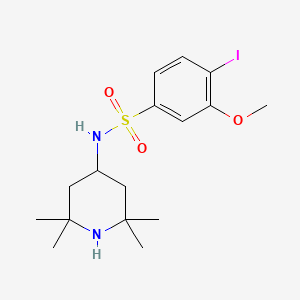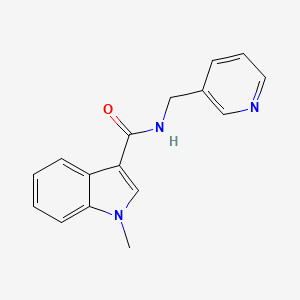![molecular formula C20H21N3O2S2 B15105615 (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15105615.png)
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a quinoline moiety, a morpholine ring, and a thiazolidinone core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: This step involves the reaction of a suitable thioamide with an α-halo ketone under basic conditions to form the thiazolidinone ring.
Introduction of the Quinoline Moiety: The quinoline group is introduced through a condensation reaction with an appropriate aldehyde or ketone.
Attachment of the Morpholine Ring: The morpholine ring is attached via a nucleophilic substitution reaction, where a morpholine derivative reacts with a suitable leaving group on the propyl chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: The compound is investigated for its potential as an anti-inflammatory and analgesic agent.
Biology: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of key cellular pathways, resulting in the desired therapeutic effects. For example, in cancer cells, the compound may inhibit enzymes involved in DNA replication, leading to cell cycle arrest and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Cetylpyridinium chloride: A compound with antimicrobial properties.
Domiphen bromide: Another antimicrobial agent with a similar structure.
Uniqueness
(5Z)-3-[3-(morpholin-4-yl)propyl]-5-(quinolin-8-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a quinoline moiety, a morpholine ring, and a thiazolidinone core. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C20H21N3O2S2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(5Z)-3-(3-morpholin-4-ylpropyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H21N3O2S2/c24-19-17(14-16-5-1-4-15-6-2-7-21-18(15)16)27-20(26)23(19)9-3-8-22-10-12-25-13-11-22/h1-2,4-7,14H,3,8-13H2/b17-14- |
Clave InChI |
QPPPDAOSARYALU-VKAVYKQESA-N |
SMILES isomérico |
C1COCCN1CCCN2C(=O)/C(=C/C3=CC=CC4=C3N=CC=C4)/SC2=S |
SMILES canónico |
C1COCCN1CCCN2C(=O)C(=CC3=CC=CC4=C3N=CC=C4)SC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(difluoromethoxy)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B15105539.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B15105543.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B15105545.png)
![6-chloro-N-{2-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B15105558.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B15105559.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B15105562.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]azepane](/img/structure/B15105570.png)

![2-(2-fluorophenoxy)-N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B15105601.png)
![methyl 5-{[(2E)-3-phenylprop-2-enoyl]amino}-1,2,3-thiadiazole-4-carboxylate](/img/structure/B15105609.png)
![4-({4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B15105620.png)

![N-[3-(4-methyl-1,3-thiazol-2-yl)benzyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B15105633.png)
![7-benzyl-3-cyclopropyl-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B15105638.png)
